molecular formula C17H14ClNO3 B11291515 N-(3-chloro-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11291515
M. Wt: 315.7 g/mol
InChI Key: FMYNGGPPMLGVQS-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, and a carboxamide group attached to the benzopyran structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C17H14ClNO3/c1-10-6-7-12(9-14(10)18)19-16(20)15-8-11-4-2-3-5-13(11)17(21)22-15/h2-7,9,15H,8H2,1H3,(H,19,20)

InChI Key

FMYNGGPPMLGVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 3,4-dihydro-2H-1-benzopyran-1-one in the presence of a suitable coupling agent. The reaction is carried out under reflux conditions in an organic solvent such as acetic acid, which facilitates the formation of the desired carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the benzopyran core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

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